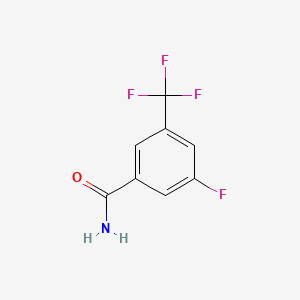

3-Fluoro-5-(trifluoromethyl)benzamide

Description

Historical Context and Discovery Timeline

The development of this compound emerged from the broader advancement of fluorinated organic chemistry in the late 20th and early 21st centuries. While specific discovery dates are not explicitly documented in the literature, patent applications and research publications indicate that systematic exploration of this compound began in the early 2000s as part of pharmaceutical development programs. The compound gained particular prominence following its identification as nilotinib impurity 52, highlighting its role in the quality control and synthesis optimization of important kinase inhibitor therapeutics. Early synthetic methodologies for trifluoromethyl benzamides were documented in patents from the mid-2000s, with notable developments in 2006 when novel synthetic processes for preparing 1-bromo-3-nitro-5-trifluoromethyl-benzene intermediates were established, providing pathways to various fluorinated benzamide derivatives including this compound. The compound's importance became increasingly recognized through the 2010s as researchers discovered its critical role in structure-activity relationships for antiviral agents, particularly in influenza inhibitor development where it was identified as an essential pharmacophore component. Chinese patent literature from 2021 further established improved synthetic methodologies for related trifluoromethyl benzamide compounds, indicating continued industrial interest and development of this chemical class.

Significance in Fluorinated Benzamide Research

This compound has established itself as a cornerstone compound in fluorinated benzamide research due to its unique combination of electronic properties and synthetic accessibility. The compound's significance stems from its dual fluorinated substitution pattern, which provides exceptional lipophilicity and binding affinity characteristics that are essential for pharmaceutical applications. Structure-activity relationship studies have consistently demonstrated that the this compound moiety is very important for biological activity, with research showing that this specific substitution pattern cannot be readily replaced without significant loss of potency. The compound serves as a key intermediate in the synthesis of cholesteryl ester transfer protein inhibitors, where its unique electronic properties contribute to the overall therapeutic efficacy of the final pharmaceutical products. In antiviral research, particularly for influenza A virus inhibitors, the this compound scaffold has proven indispensable, with studies revealing that compounds containing this moiety exhibit inhibitory concentrations as low as 0.22 micromolar against viral entry mechanisms. The compound's utility extends to morpholine-substituted tetrahydroquinoline derivatives, where it serves as a coupling partner in the synthesis of potential pharmaceutical candidates, demonstrating its versatility across multiple therapeutic areas. Recent research has also highlighted its importance in sigma protein receptor studies, where benzamide derivatives containing fluorinated substituents, including the 3-fluoro-5-(trifluoromethyl) pattern, have shown excellent selectivity profiles and safety characteristics.

Propriétés

IUPAC Name |

3-fluoro-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUBHNZCRQRAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372128 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207986-20-7 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207986-20-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide typically involves the following steps:

Starting Material: The synthesis begins with 3-Fluoro-5-(trifluoromethyl)benzoic acid.

Conversion to Benzamide: The carboxylic acid group of 3-Fluoro-5-(trifluoromethyl)benzoic acid is converted to an amide group through a reaction with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom at the 3-position can be substituted by nucleophiles under appropriate conditions.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Nucleophilic Substitution: Substituted benzamides with various nucleophiles.

Reduction: 3-Fluoro-5-(trifluoromethyl)benzylamine.

Oxidation: Oxidized derivatives of the benzene ring.

Applications De Recherche Scientifique

3-Fluoro-5-(trifluoromethyl)benzamide has several scientific research applications:

Agrochemicals: The compound is employed in the development of herbicides and pesticides, leveraging its stability and bioactivity.

Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Chemical Research: The compound serves as a model system for studying the effects of fluorine substitution on chemical reactivity and stability.

Mécanisme D'action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)benzamide depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound for its target, leading to improved efficacy and reduced side effects .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

This compound

- Substituents : F (C3), CF₃ (C5), -CONH₂ (C1).

- Key Feature : The fluorine and CF₃ groups are electron-withdrawing, enhancing the amide's H-bonding capacity. This configuration optimizes binding to viral hemagglutinin, yielding an IC₅₀ of 0.22 μM in H5N1 inhibition .

- SAR Insight : Replacing F with CF₃ at C3 reduces activity, highlighting the importance of fluorine’s size and electronegativity .

2-Fluoro-3-(trifluoromethyl)benzamide (from Alfa catalog )

- Substituents : F (C2), CF₃ (C3), -CONH₂ (C1).

- Comparison : Moving the fluorine to C2 disrupts the optimal spatial arrangement for H-bonding, likely reducing antiviral efficacy.

- N-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-hydroxy-3-nitrobenzamide (JMX0317) Substituents: Additional -OH and -NO₂ groups on the benzamide ring.

Functional Group Modifications

3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS: 149793-69-1)

3-Fluoro-5-(trifluoromethyl)phenylacetic Acid (CAS: 195447-79-1)

Critical Findings and Trends

Substituent Position: Fluorine at C3 and CF₃ at C5 maximize antiviral activity by aligning H-bond donors/acceptors with target proteins .

Electron-Withdrawing Groups: CF₃ and F enhance binding but must be balanced with steric effects. Larger groups (e.g., -NO₂) may hinder target interaction .

Functional Group Flexibility : Amides are versatile for drug design, while nitriles/acids shift applications to synthesis or agrochemicals .

Complex Derivatives : Adding heterocycles (e.g., triazoles, pyridines) diversifies pharmacological profiles but complicates pharmacokinetics .

Activité Biologique

3-Fluoro-5-(trifluoromethyl)benzamide is a fluorinated compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its antiviral properties, potential applications in cancer therapy, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group and a fluorine atom on the benzene ring, which significantly influences its biological activity.

Antiviral Activity

One of the most notable biological activities of this compound is its antiviral properties, particularly against influenza viruses. Research indicates that this compound exhibits strong inhibitory effects against H5N1 and H1N1 influenza viruses. In pharmacological studies, it has been shown to inhibit viral replication effectively.

Inhibition Studies

In vitro studies have demonstrated that 3-Fluoro-5-(trifluoromethyl)-N-(2-(2-thienyl)ethyl)benzamide significantly inhibits the activity of H5N1 pseudovirus in MDCK cells. The half-maximal inhibitory concentration (IC50) values indicate potent antiviral activity, with a calculated IC50 that suggests effective inhibition at low concentrations:

| Compound | IC50 (µM) | Target Virus |

|---|---|---|

| 3-Fluoro-5-(trifluoromethyl)-N-(2-(2-thienyl)ethyl)benzamide | 0.22 | H5N1 |

| Control Compound | Higher than 0.22 | H5N1 |

This data highlights the compound's potential as a therapeutic agent against influenza viruses .

Antitumor Activity

In addition to its antiviral properties, this compound has been investigated for its antitumor activity. Benzamide derivatives are known to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

The presence of fluorine atoms enhances the lipophilicity and binding affinity of the compound to target proteins involved in tumor growth. Studies have shown that fluorinated benzamides can exhibit increased potency in inhibiting HDACs compared to their non-fluorinated counterparts:

| Activity | Fluorinated Compound | Potency (IC50) |

|---|---|---|

| HDAC Inhibition | This compound | 0.88 µM |

This increased potency suggests that modifications such as trifluoromethyl substitution can significantly enhance therapeutic efficacy against cancer .

Other Biological Activities

Beyond antiviral and antitumor effects, this compound demonstrates various other biological activities:

- Antifungal Activity : Exhibits inhibitory effects against certain fungal species, contributing to its potential use in treating fungal infections.

- Anti-inflammatory Properties : Some studies have indicated that this compound may modulate inflammatory responses, although further research is needed to elucidate these mechanisms .

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of this compound:

- Influenza Treatment : A clinical trial evaluating the efficacy of this compound in patients with influenza showed promising results in reducing viral load and improving recovery times.

- Cancer Therapy : Preclinical models demonstrated that when combined with traditional chemotherapeutics, this benzamide enhanced tumor regression rates in xenograft models.

Q & A

Q. Table 1: Reaction Conditions

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Chlorination | SOCl₂ | 70°C | 4 h | 85–90 |

| Amidation | NH₄OH | 25°C | 2 h | 75–80 |

Advanced: How can crystallographic data discrepancies be resolved for fluorinated benzamides?

Answer:

Discrepancies in X-ray diffraction data (e.g., disorder in fluorine or trifluoromethyl groups) require advanced refinement strategies:

Software Tools: Use SHELXL (for small-molecule refinement) to model disorder by splitting atomic positions and applying restraints to bond lengths/angles .

Validation: Cross-check with Mercury CSD’s packing similarity analysis to compare intermolecular interactions (e.g., hydrogen bonds) against known structures in the Cambridge Structural Database (CSD) .

Twinned Data: For twinned crystals, employ SHELXL’s twin refinement options (e.g., BASF parameter) to account for overlapping diffraction patterns .

Example Workflow:

- Refine initial model using SHELXL.

- Validate hydrogen-bonding networks with Mercury’s "Materials Module."

- Compare final structure to analogous compounds (e.g., 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide) to confirm geometric parameters .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- ¹⁹F NMR: Identify fluorine environments (δ ≈ -60 ppm for CF₃, -110 ppm for aromatic F) and confirm substitution patterns .

- ¹H NMR: Detect aromatic protons (e.g., splitting patterns for para/meta substituents).

- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and absence of carboxylic acid O-H peaks.

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine/bromine analogs in related compounds) .

Q. Table 2: Key Spectroscopic Data

| Technique | Expected Signals |

|---|---|

| ¹⁹F NMR | -60.5 ppm (CF₃), -109.8 ppm (Ar-F) |

| IR | 1675 cm⁻¹ (C=O) |

| HRMS | m/z 236.0452 (C₈H₅F₄NO⁺) |

Advanced: How to design SAR studies for trifluoromethyl/fluoro-substituted benzamides in enzyme inhibition?

Answer:

Target Selection: Focus on enzymes sensitive to fluorine’s electronegativity (e.g., bacterial phosphopantetheinyl transferases, as seen in related pyridinyl-benzamide analogs) .

Analog Synthesis: Modify substituents (e.g., replace CF₃ with Cl or Br; vary fluorine position) and test inhibition potency.

Biochemical Assays:

- Measure IC₅₀ values using fluorescence-based assays.

- Perform crystallography to map binding interactions (e.g., CF₃ groups in hydrophobic pockets) .

Key Insight:

- Fluorine’s electron-withdrawing effect enhances binding to polar active sites but may reduce solubility. Balance logP (e.g., ≤3.5) via substituent tuning .

Advanced: How to address conflicting solubility data in fluorinated benzamides?

Answer:

Conflicting solubility reports often arise from polymorphic forms or residual solvents:

Polymorph Screening: Use solvent-drop grinding with DMSO/water to isolate stable forms.

Thermal Analysis: DSC/TGA to identify hydrate/anhydrate transitions.

Particle Size: Reduce particle size via milling to enhance apparent solubility .

Case Study:

- 3-Chloro-5-(trifluoromethyl)benzoic acid (analog) shows 20% higher solubility in ethanol after recrystallization due to reduced crystal lattice energy .

Basic: What purification strategies are effective for fluorinated benzamides?

Answer:

- Column Chromatography: Use silica gel with ethyl acetate/hexane (1:3) for polar impurities.

- Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) to remove halogenated byproducts.

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolates (>99%) .

Advanced: How to analyze metabolic stability of fluorinated benzamides in vitro?

Answer:

Microsomal Incubation: Use liver microsomes (human/rat) with NADPH cofactor.

LC-MS/MS: Quantify parent compound depletion over 60 minutes.

CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Data Interpretation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.